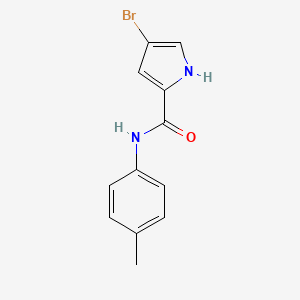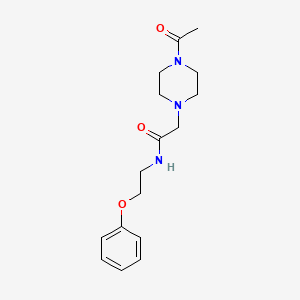
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide, also known as BML-210, is a chemical compound that belongs to the pyrrole class of organic compounds. It is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. By inhibiting these enzymes, this compound can reduce inflammation and potentially slow the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer properties in vitro. In animal studies, this compound has been shown to reduce inflammation and tumor growth. However, more research is needed to determine the safety and efficacy of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its specificity for COX-2 and 5-LOX, which allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for research on 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more stable and soluble formulations of this compound for use in clinical trials. Other areas of research include studying the effects of this compound on other pathways and its potential use in combination with other drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in the treatment of cancer and inflammation. Its mechanism of action involves inhibiting the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. While this compound has limitations in terms of its solubility and stability, there are several future directions for research on this compound.
Méthodes De Synthèse
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-1H-pyrrole-2-carboxamide. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product, this compound.
Applications De Recherche Scientifique
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of certain enzymes.
Propriétés
IUPAC Name |
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-2-4-10(5-3-8)15-12(16)11-6-9(13)7-14-11/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKMWWIFXJJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)